2-Aminofluorene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Aminofluorene typically involves the reduction of 2-nitrofluorene. One common method includes the use of hydrazine hydrate and a palladium-on-charcoal catalyst. The process involves dissolving 2-nitrofluorene in ethanol, adding the catalyst, and then slowly introducing hydrazine hydrate. The reaction mixture is heated until the nitrofluorene dissolves completely, and the product is precipitated by adding hot water .
Industrial Production Methods: While this compound is mainly synthesized in laboratory settings, the industrial production methods would likely follow similar reduction processes, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Aminofluorene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The primary method of synthesis involves the reduction of 2-nitrofluorene.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrazine hydrate and palladium-on-charcoal are commonly used.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: this compound itself.
Substitution: Derivatives like 2-acetylaminofluorene.
Scientific Research Applications
2-Aminofluorene is extensively used in scientific research due to its mutagenic and carcinogenic properties. Some key applications include:
Chemistry: Used as a model compound to study the behavior of arylamines and their derivatives.
Biology: Employed in studies related to DNA intercalation and mutagenesis.
Medicine: Investigated for its potential role in cancer research, particularly in understanding the mechanisms of carcinogenesis.
Industry: Utilized in the development of organic photovoltaic cells and other advanced materials.
Mechanism of Action
2-Aminofluorene exerts its effects primarily through its ability to intercalate with DNA. It can be metabolized to form reactive species, such as 2-acetylaminofluorene-N-sulfate, which can attack guanine residues in nucleic acids. This interaction can lead to mutations, including base substitutions and frameshift mutations .
Comparison with Similar Compounds
2-Acetylaminofluorene: Similar in structure and used in similar research applications.
N-Hydroxy-2-aminofluorene: Another derivative with comparable properties.
Uniqueness: 2-Aminofluorene is unique due to its specific structure, which allows it to intercalate with DNA and form reactive species that can induce mutations. Its relatively bulky structure and the presence of a primary amine group contribute to its distinct chemical behavior .
Properties
IUPAC Name |
9H-fluoren-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRFHWQYWJMEJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
Record name | 2-AMINOFLUORENE | |
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DSSTOX Substance ID |
DTXSID1049223 | |
Record name | 2-Aminofluorene | |
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Molecular Weight |
181.23 g/mol | |
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Physical Description |
2-aminofluorene is a brown crystal powder. (NTP, 1992), Brown solid; [CAMEO] Off-white powder; [MSDSonline] | |
Record name | 2-AMINOFLUORENE | |
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Record name | 2-Aminofluorene | |
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Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), SOL IN ALCOHOL, ETHER, estimated water solubility of 33 mg/l at 25 °C | |
Record name | 2-AMINOFLUORENE | |
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Vapor Pressure |
0.0000279 [mmHg] | |
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Mechanism of Action |
CANCERS OF THE GI TRACT, ESP OF THE COLON, ARE PREVALENT IN INDUSTRIALIZED NATIONS. NUTRITIONAL FACTORS & THE INTESTINAL FLORA HAVE BEEN ASSIGNED CAUSAL ROLES IN THE ETIOLOGY OF THESE NEOPLASIAS. ANAEROBIC BACTERIA (BACTEROIDES FRAGILIS G4841, B VULGATUS K871, & B THETAIOTAOMICRON T2979, ISOLATES OF HUMAN ORIGIN) POSSESS ENZYMATIC ABILITY TO CONVERT 2-AMINOFLUORENE TO SUBSTANCES MUTAGENIC TO SALMONELLA TYPHIMURIUM. THE AMES ASSAY HAVE BEEN ADAPTED TO THE STUDY OF POSSIBLE FACTORS CONTRIBUTING TO GI CANCERS. CULTURES OF THE ANAEROBES WERE GROWN FOR 28 HR AT 37 °C, DISRUPTED BY SONICATION, CENTRIFUGED, & THE SUPERNATANT COLLECTED. ONE ML OF THE BACTERIAL EXTRACT WAS MIXED WITH EITHER 2-NITROFLUORENE OR 2-AMINOFLUORENE (FINAL CONCN 5 MG/ML) & INCUBATED AT 37 °C FOR 24 HR & ASSAYED FOR MUTAGENICITY USING TA1538. IT WAS FOUND THAT FILTRATES OF CULTURES OF B VULGATUS GROWN IN THE PRESENCE OF EITHER 2-NITROFLUORENE OR 2-AMINOFLUORENE WERE DEVOID OF SUBSTANCES POSSESSING DIRECT-ACTING FRAMESHIFT MUTAGENIC ACTIVITY; HOWEVER SUCH ACTIVITY WAS EVIDENT WHEN THE FILTRATES WERE INCUBATED IN THE PRESENCE OF MICROSOMAL ENZYMES. THE PRESENT FINDINGS INDICATE THAT THE CONVERSION OF 2-NITROFLUORENE TO 2-AMINOFLUORENE BY ANAEROBIC BACTERIA IS PROBABLY NOT THE COMPLETE EXPLANATION FOR REDUCTION IN YIELD OF MUTANTS OBSERVED IN OTHER AMES/GI TRACT SHORT-TERM ASSAYS USING GERM-FREE ANIMALS THAT WERE COLONIZED WITH SALMONELLA & B VULGATUS. | |
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Color/Form |
NEEDLES FROM DIL ALC, LONG PLATES FROM DIL ALCOHOL | |
CAS No. |
153-78-6 | |
Record name | 2-AMINOFLUORENE | |
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Record name | 2-AMINOFLUORENE | |
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Melting Point |
257 to 261 °F (NTP, 1992), 131-132 °C | |
Record name | 2-AMINOFLUORENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 2-aminofluorene in cells, and how does this interaction lead to its carcinogenic effects?
A1: this compound primarily targets DNA within cells []. Its metabolic activation results in the formation of reactive metabolites that can form covalent bonds with DNA bases, primarily guanine [, , ]. These DNA adducts disrupt the DNA structure and interfere with crucial cellular processes, such as replication and transcription, ultimately increasing the risk of mutations and cancer development [, ].
Q2: What is the predominant DNA adduct formed by this compound, and what makes it significant?
A2: The predominant adduct is N-(deoxyguanosin-8-yl)-2-aminofluorene [, ]. This adduct, formed at the C8 position of guanine, is particularly important because it is found in high levels in target tissues of animals exposed to this compound and is considered a critical lesion in the initiation of carcinogenesis [, ].
Q3: How does the position of this compound adducts on DNA affect transcription?
A3: Research using a Xenopus 5S RNA gene model showed that both N-acetyl-2-aminofluorene and this compound adducts, when positioned on the template strand of DNA, effectively block transcription []. Conversely, transcription proceeds with minimal disruption when these adducts are located on the non-template strand []. This highlights the strand-specific nature of transcriptional inhibition by these bulky adducts.
Q4: Can single-strand-specific endonucleases remove this compound adducts from DNA?
A4: Studies have shown that the N-(deoxyguanosin-8-yl)-N-acetyl-2-aminofluorene adduct, which causes significant distortion in the DNA double helix, is preferentially excised from DNA by single-strand-specific endonucleases []. This suggests a mechanism for the preferential repair of this specific adduct compared to the 3-(deoxyguanosin-N2-yl)-N-acetyl-2-aminofluorene adduct.
Q5: this compound requires metabolic activation to exert its carcinogenic effects. What are the key enzymes involved in this process?
A5: Two key enzymes are implicated in the metabolic activation of this compound:
- N-acetyltransferase (NAT): This enzyme catalyzes the N-acetylation of this compound, converting it to N-acetyl-2-aminofluorene [, ]. While this can be a detoxification pathway, N-acetyl-2-aminofluorene can be further metabolized to highly reactive species [, ].
- Sulfotransferase: This enzyme catalyzes the formation of N-sulfoöxy-2-aminofluorene, a highly reactive electrophile that readily forms DNA adducts [].
Q6: What is the significance of N-sulfoöxy-2-aminofluorene in this compound-induced carcinogenesis?
A6: Research indicates that N-sulfoöxy-2-aminofluorene is the primary carcinogenic metabolite of N-hydroxy-2-acetylaminofluorene, particularly in the livers of infant male B6C3F1 mice []. This conclusion stems from observations that inhibiting sulfotransferase activity significantly reduces both DNA adduct formation and tumor development [].
Q7: Does the presence of specific cytochrome P450 enzymes influence this compound metabolism?
A7: Yes, research has identified a role for cytochrome P450 isozymes, particularly cytochrome P450 1A2, in the metabolic activation of this compound [, ]. Induction of this enzyme leads to increased formation of mutagenic metabolites []. Conversely, certain cytochrome P450 inducers can also inhibit this compound mutagenesis, likely due to competing metabolic pathways [].
Q8: Are there tissue-specific differences in the metabolic activation of this compound?
A8: Yes, studies using Syrian hamsters have demonstrated that both N-acetyltransferase and sulfotransferase activities are present in tissues like the liver, bladder, and colon []. The balance of these enzyme activities likely contributes to the tissue-specific carcinogenicity of this compound.
Q9: How does acetylator genotype influence the metabolism and carcinogenicity of this compound?
A9: Acetylator genotype, determined by variations in the NAT2 gene, plays a crucial role in this compound-induced carcinogenicity [, , ].
- Rapid acetylators: Rapid acetylators, with higher NAT2 activity, are more efficient at converting this compound to N-acetyl-2-aminofluorene [, , ]. This can lead to higher levels of N-hydroxy-N-acetyl-2-aminofluorene, which is further metabolized to reactive species in the liver, potentially increasing the risk of liver cancer [, , ]. Conversely, rapid acetylation may be protective against bladder cancer because it reduces the amount of this compound reaching the bladder [].
- Slow acetylators: Slow acetylators, with lower NAT2 activity, have higher levels of unacetylated this compound, which can be activated to N-hydroxy-2-aminofluorene in the bladder, potentially increasing the risk of bladder cancer [].
Q10: Can interindividual variations in this compound metabolism be attributed solely to NAT2 genotype?
A10: While NAT2 genotype is a major determinant, studies using congenic mouse strains have shown that other genetic factors, independent of the NAT2 locus, also contribute to variations in this compound metabolism and DNA adduct formation []. These unidentified genetic factors appear to influence the overall metabolic profile of this compound, highlighting the complexity of interindividual susceptibility.
Q11: What analytical techniques are employed to study the metabolism and DNA adduct formation of this compound?
A11: A range of sophisticated techniques are used to study this compound, including:
- High-performance liquid chromatography (HPLC): This technique is widely used to separate and quantify this compound metabolites and DNA adducts [, , , ].
- 32P-Postlabeling assay: This highly sensitive method allows for the detection and quantification of DNA adducts, even at low levels [, ].
- Gas chromatography-mass spectrometry (GC-MS): This technique is primarily used to measure this compound-hemoglobin adducts, providing a valuable biomarker of exposure [].
- Immunochemical methods: Antibodies specific for this compound-DNA adducts have been developed and are used in techniques like radioimmunoassay for the sensitive detection and quantification of these adducts [].
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